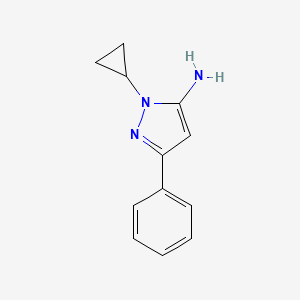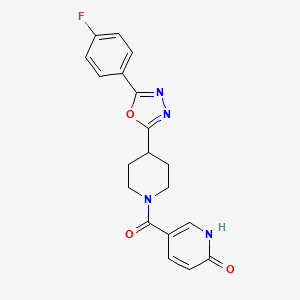![molecular formula C25H15Br B2769024 3-Bromo-9,9'-spirobi[fluorene] CAS No. 1361227-58-8](/img/structure/B2769024.png)
3-Bromo-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C25H15Br. It is a derivative of spirobifluorene, characterized by the presence of a bromine atom at the 3-position of the fluorene moiety. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. One common method is the reaction of 9,9’-spirobi[fluorene] with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The bromination occurs selectively at the 3-position of the fluorene moiety, yielding 3-Bromo-9,9’-spirobi[fluorene].
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-9,9’-spirobi[fluorene] can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a solvent recovery system can also help in reducing waste and improving the overall yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Oxidation Reactions: The fluorene moiety can be oxidized to form fluorenone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 3-substituted spirobi[fluorene] derivatives.
Coupling: Formation of biaryl compounds with extended π-conjugation.
Oxidation: Formation of 3-bromo-9,9’-spirobi[fluorenone].
Wissenschaftliche Forschungsanwendungen
3-Bromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaics: Incorporated into the active layers of organic solar cells to improve charge transport properties.
Materials Science: Employed in the design of new materials with unique optical and electronic properties.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Bromo-9,9’-spirobi[fluorene] in organic electronics involves its ability to facilitate charge transport and light emission. The spirobifluorene core provides a rigid and planar structure that enhances π-π stacking interactions, leading to improved charge mobility. The bromine atom at the 3-position can participate in halogen bonding, further stabilizing the molecular structure and enhancing its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Spirobifluorene: The parent compound without the bromine substitution.
2-Bromo-9,9’-spirobi[fluorene]: A regioisomer with the bromine atom at the 2-position.
6-Bromo-9,9’-spirobi[fluorene]: Another regioisomer with the bromine atom at the 6-position.
Uniqueness
3-Bromo-9,9’-spirobi[fluorene] is unique due to the specific positioning of the bromine atom, which influences its reactivity and electronic properties. The 3-position bromination allows for selective functionalization and coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, its structural rigidity and electronic characteristics make it a valuable component in the development of advanced materials for organic electronics and photovoltaics.
Eigenschaften
IUPAC Name |
3-bromo-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Br/c26-16-13-14-24-20(15-16)19-9-3-6-12-23(19)25(24)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUSRIQSFHZPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)Br)C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361227-58-8 |
Source


|
| Record name | 3-bromo-9,9'-spirobi[fluorene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2768943.png)


![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)


![2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2768951.png)
![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2768952.png)
![1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768954.png)




